molecular formula C9H18N2O3 B1331210 Leucylalanine CAS No. 67368-02-9

Leucylalanine

Cat. No. B1331210
CAS RN: 67368-02-9
M. Wt: 202.25 g/mol
InChI Key: HSQGMTRYSIHDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucyl-alanine, also known as L-a dipeptide or leu-ala, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Leucyl-alanine is soluble (in water) and a weakly acidic compound (based on its pKa). Leucyl-alanine has been primarily detected in feces.

Scientific Research Applications

  • Cell-Based Assays for Amino Acid Quantification : A study by Kim et al. (2014) developed a cell-based assay system for the simultaneous quantification of amino acids, including leucine, in biological samples. This assay, which uses fluorescent Escherichia coli auxotrophs, aids in the diagnosis of metabolic diseases in newborns by quantifying amino acids from dried blood spot specimens.

  • Tracer Methodology in Metabolic Studies : Research by Hallemeesch et al. (2000) utilized isotopically labeled amino acids, including leucine, to study whole body and organ production rates. This method helps in understanding the distribution of amino acids in the body and their metabolic roles.

  • Amino Acid Infusion and Protein Turnover : A study by Bennet et al. (1990) explored how amino acid infusion, including leucine, affects protein turnover in human leg muscles. They found that leucine infusion can impact muscle protein synthesis and breakdown.

  • Effect on Muscle Protein Synthesis : Leucine's role in muscle protein synthesis is highlighted in studies like those by Churchward-Venne et al. (2014) and Rieu et al. (2006), demonstrating how leucine supplementation can enhance muscle protein synthesis in different age groups.

  • Leucine's Impact on Metabolic Pathways : Studies like that by Nair et al. (1992) investigate leucine's effects on amino acid metabolism, showing its role in influencing the concentration of essential amino acids and glucose metabolism.

  • Developmental Effects in Animals : Research by Cao et al. (2018) focuses on leucine's effects on pancreas development and enzyme activity in Holstein calves, indicating its potential in animal developmental studies.

properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQGMTRYSIHDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10986649
Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67368-02-9, 7298-84-2
Record name NSC524457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Leucylalanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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